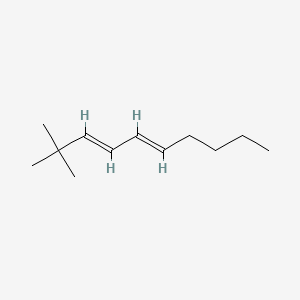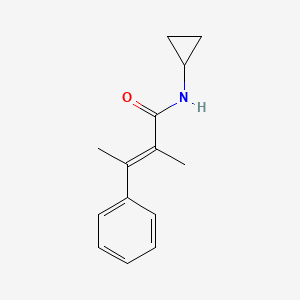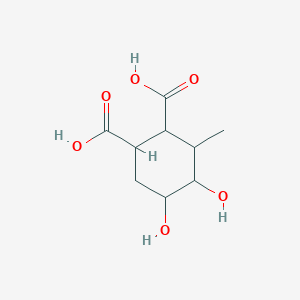
4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and three methoxy groups attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde typically involves the reaction of 4-hydroxy-2,3,6-trimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2,3,6-trimethoxybenzoic acid
Reduction: 4-(Benzyloxy)-2,3,6-trimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxyphenol
- 4-Benzyloxy-3,5-dimethoxybenzaldehyde
Uniqueness
4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of three methoxy groups and a benzyloxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
52249-82-8 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
2,3,6-trimethoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-14-9-15(22-11-12-7-5-4-6-8-12)17(21-3)16(20-2)13(14)10-18/h4-10H,11H2,1-3H3 |
Clé InChI |
QINQKJIIDLROSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C=O)OC)OC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


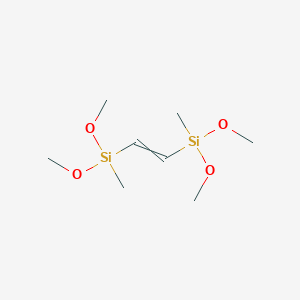
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)

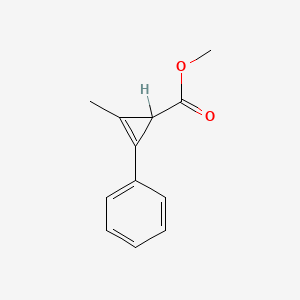
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
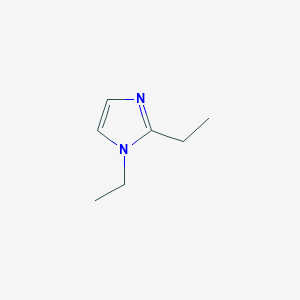
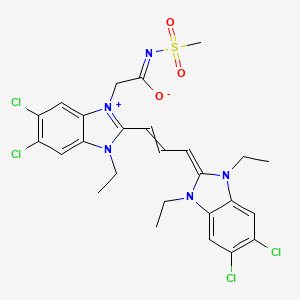
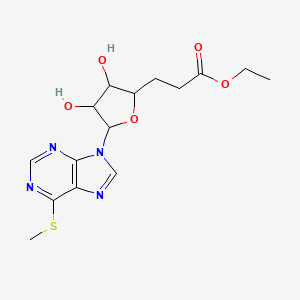
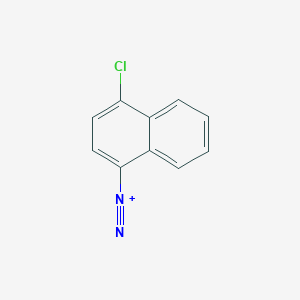
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
